1,6,7-Trimethylnaphthalene
Overview
Description
1,6,7-Trimethylnaphthalene is a polycyclic aromatic hydrocarbon with the molecular formula C₁₃H₁₄. It is a derivative of naphthalene, characterized by the presence of three methyl groups attached to the naphthalene ring at positions 1, 6, and 7.
Mechanism of Action
Target of Action
This compound belongs to the class of organic compounds known as naphthalenes, which are structures characterized by two fused benzene rings .
Mode of Action
Naphthalenes are known to interact with various biological targets, but the specific interactions of 1,6,7-Trimethylnaphthalene remain to be elucidated .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Action Environment
Factors such as temperature, pH, and the presence of other compounds could potentially affect its activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,6,7-Trimethylnaphthalene can be synthesized through several methods. One common approach involves the alkylation of naphthalene using methylating agents such as methyl iodide or dimethyl sulfate in the presence of a strong base like sodium hydride. The reaction typically occurs under reflux conditions to ensure complete methylation at the desired positions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic processes using zeolites or other solid acid catalysts to facilitate the methylation of naphthalene. These methods are designed to optimize yield and selectivity while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions: 1,6,7-Trimethylnaphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromic acid, leading to the formation of carboxylic acids or quinones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of partially or fully reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation.
Major Products Formed:
Oxidation: Carboxylic acids, quinones.
Reduction: Reduced naphthalene derivatives.
Substitution: Nitro-1,6,7-trimethylnaphthalene, sulfonic acid derivatives
Scientific Research Applications
1,6,7-Trimethylnaphthalene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studies of aromatic hydrocarbons.
Biology: Its metabolites are studied in the context of human urine metabolomics, providing insights into metabolic pathways and potential biomarkers.
Medicine: Research into its biological activity and potential therapeutic applications is ongoing.
Industry: It is investigated for its electronic properties and potential use in organic photovoltaic materials and organic semiconductors
Comparison with Similar Compounds
- 2,3,5-Trimethylnaphthalene
- 1,2,3-Trimethylnaphthalene
- 1,4,5-Trimethylnaphthalene
Properties
IUPAC Name |
1,6,7-trimethylnaphthalene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14/c1-9-5-4-6-12-7-10(2)11(3)8-13(9)12/h4-8H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBXULKRNHAQMAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C(=CC2=CC=C1)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7062291 | |
Record name | 1,6,7-Trimethylnaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7062291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 1,6,7-Trimethylnaphthalene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0059701 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
2245-38-7 | |
Record name | 2,3,5-Trimethylnaphthalene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2245-38-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,6,7-Trimethylnaphthalene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002245387 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2245-38-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89511 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,6,7-Trimethylnaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7062291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,6,7-trimethylnaphthalene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.122 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,6,7-TRIMETHYLNAPHTHALENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4WC055TBJ9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How can 1,6,7-trimethylnaphthalene be used to assess the biodegradation level of oil shale?
A1: this compound and its isomers (like 1,2,7-trimethylnaphthalene) are considered relatively resistant to biodegradation compared to other hydrocarbons like n-alkanes and acyclic isoprenoids. [, ] This resistance makes them useful as indicators of biodegradation levels in complex hydrocarbon mixtures like oil shale. The presence of well-preserved this compound derivatives in the Permian Lucaogou Formation oil shale, along with the depletion of more easily degraded compounds, suggests a relatively low level of biodegradation (below PM3 on the Peters and Moldowan scale). []
Q2: What other indicators, besides this compound, were used to assess the biodegradation level of the Permian Lucaogou Formation oil shale?
A2: The researchers utilized a multi-pronged approach to assess biodegradation:
- Depletion of susceptible compounds: The oil shale samples showed significant depletion of n-alkanes and acyclic isoprenoids, which are known to be readily biodegraded. []
- Presence of unresolved complex mixtures (UCMs): The samples contained large humps of UCMs, a characteristic feature of biodegraded oil. []
- Ratios of aromatic hydrocarbons: The ratios of specific aromatic hydrocarbons like methyldibenzothiophene/dibenzothiophene (MDBT/DBT) and dimethyldibenzothiophene/methyldibenzothiophene (DMDBT/MDBT) were also analyzed, as these ratios change predictably with increasing biodegradation. []
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